![molecular formula C11H16N2O4S B2613051 Ethyl 4-[(dimethylsulfamoyl)amino]benzoate CAS No. 349422-01-1](/img/structure/B2613051.png)

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

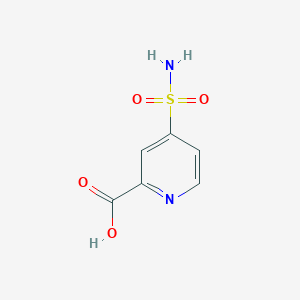

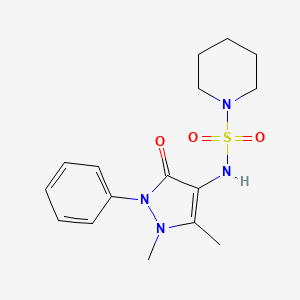

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate is a chemical compound with the molecular formula C11H16N2O4S . It contains a total of 34 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel azo dye compound was synthesized through the coupling reaction between ethyl-4-amino benzoate and (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol . Another study reported the synthesis of a series of benzoate compounds as local anesthetics . The synthesis involved three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate includes a six-membered aromatic ring, an ester group, and a sulfonamide group . The average mass of the molecule is 272.321 Da, and the monoisotopic mass is 272.083069 Da .Applications De Recherche Scientifique

Biotransformation Products Identification

A study conducted by León et al. (2009) delved into the in vitro metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a compound closely related to Ethyl 4-[(dimethylsulfamoyl)amino]benzoate, identifying its phase I and II biotransformation products. This research is pivotal in understanding the metabolic pathways and potential environmental and biological impacts of such UV filters used in sunscreen cosmetics (León et al., 2009).

Heteroarotinoids Synthesis and Pharmacology

The synthesis and pharmacological assessment of heteroarotinoids, including derivatives of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate, were explored by Waugh et al. (1985). These compounds were evaluated for their activity in reversing keratinization in vitamin A deficient hamsters, contributing to the development of new therapeutic agents (Waugh et al., 1985).

Novel Prodrugs Activation by Carboxypeptidase G2

Springer et al. (1990) discussed the synthesis of novel prodrugs designed to be activated to cytotoxic alkylating agents by carboxypeptidase G2 (CPG2). This study presents a potential application of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate derivatives in targeted anticancer therapy (Springer et al., 1990).

Multicomponent Platinum(II) Cages for Amino Acid Sensing

Research by Zhang et al. (2017) introduced tetragonal prismatic cages constructed from components including derivatives of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate. These cages exhibit tunable emission properties and have been explored as turn-on fluorescent sensors for thiol-containing amino acids, indicating their utility in biochemical sensing and materials science (Zhang et al., 2017).

Renewable PET Production via Catalyzed Reactions

Pacheco et al. (2015) investigated the catalysis of reactions between ethylene and biomass-derived furans by Lewis acid molecular sieves for the production of biobased terephthalic acid precursors. This research highlights the potential of using derivatives of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate in sustainable chemical synthesis processes (Pacheco et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

For a detailed understanding of its mechanism of action and other properties, it would be best to refer to scientific literature or databases that specialize in this field. If you have access to a university library, they often have subscriptions to these types of resources. Alternatively, you could reach out to the suppliers of this compound for more information .

Propriétés

IUPAC Name |

ethyl 4-(dimethylsulfamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-4-17-11(14)9-5-7-10(8-6-9)12-18(15,16)13(2)3/h5-8,12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLAKFDQDRUOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612970.png)

![N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2612971.png)

![2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2612973.png)

![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)

![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)

![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)